Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H8Cl2F3N3O2 |
|---|---|
Molecular Weight |
354.11 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-5-6(13)3-4-7(8)14/h3-5H,2H2,1H3 |
InChI Key |
JEVTZHNLJSBSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Silicomolybdic Acid-Catalyzed One-Pot Synthesis
A biocompatible approach using silicomolybdic acid (SMA) enables the one-pot synthesis of 4-aryl-NH-1,2,3-triazoles from aldehydes, nitroalkanes, and sodium azide. For the target compound, 2,5-dichlorobenzaldehyde serves as the aryl aldehyde, while ethyl nitroacetate introduces the ester and trifluoromethyl groups. The reaction proceeds via sequential C–C and C–N bond formations under mild conditions (5 mol% SMA, 60°C, 12–24 h), yielding the triazole core with regioselectivity dictated by electronic effects of the substituents.
Key Parameters
Challenges include the stability of nitrotrifluoromethane precursors and competing side reactions from the electron-withdrawing trifluoromethyl group.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselective Cycloaddition
The CuAAC reaction between ethyl propiolate and 2,5-dichlorophenyl azide generates 1,4-disubstituted triazoles, but the target compound requires 1,5-regiochemistry. Modified protocols using ruthenium catalysts or strain-promoted alkynes achieve the desired regioselectivity. For example, pre-forming the azide from 2,5-dichloroaniline via diazotization and cyclizing with ethyl 3,3,3-trifluoropropiolate under Cu(I) catalysis yields the 1,5-isomer.
Optimized Conditions
-
Catalyst : CuSO₄·5H₂O (10 mol%) + sodium ascorbate
-
Solvent : tert-Butanol/H₂O (1:1)
β-Diketone-Azide Cyclocondensation
Cyclization of 1-(2,5-Dichlorophenyl)-3-Trifluoromethyl-1,3-Diketones
β-Diketones bearing 2,5-dichlorophenyl and trifluoromethyl groups react with sodium azide in acetic acid to form 1,2,3-triazoles. Ethyl 4-oxo-2-(trifluoromethyl)-4H-triazole-5-carboxylate is isolated and subsequently esterified with ethanol under acidic conditions.
Representative Data
Three-Component Condensation
Aminotriazole-Aldehyde-Ketone Reactions
Aminotriazoles condense with 2,5-dichlorobenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate in ethanol catalyzed by Amberlyst-15, forming the triazole ring via imine intermediates. The reaction proceeds at reflux (78°C, 24 h) with 10 mol% catalyst, achieving 68% yield after recrystallization.
Mechanistic Insight
-
Formation of Schiff base between aldehyde and aminotriazole.
-
Nucleophilic attack by trifluoromethyl ketone enolate.
Post-Functionalization Approaches
Esterification of Carboxylic Acid Intermediates
Hydrolysis of pre-formed 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid with ethanolic HCl yields the ethyl ester. This two-step method avoids side reactions during cyclization but requires harsh conditions (100°C, 6 h).
Yield Comparison
Crystallization and Purification
Solvent-Antisolvent Recrystallization
The crude product is dissolved in hot ethyl acetate and precipitated with hexane, yielding needle-like crystals. X-ray diffraction confirms the structure, with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.
Purity Analysis
Challenges and Limitations
-
Regiochemical Control : Electron-withdrawing groups favor 1,4-regioisomers in CuAAC, necessitating alternative catalysts for 1,5-selectivity.
-
Trifluoromethyl Stability : HF elimination may occur under basic conditions, requiring neutral pH and low temperatures.
-
Scale-Up Issues : Multicomponent reactions exhibit diminished yields above 10 mmol due to side reactions .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or further derivatization:
-
Basic hydrolysis : Treatment with NaOH/EtOH generates the sodium carboxylate, which can be protonated to form the free acid.
-
Acidic hydrolysis : HCl/H<sub>2</sub>O/EtOH cleaves the ester to produce the carboxylic acid.
Example Reaction:
Nucleophilic Substitution at the Aromatic Ring
The 2,5-dichlorophenyl group participates in halogen exchange reactions, particularly at the para-chlorine position, due to electronic activation by the triazole ring:
| Reaction Type | Conditions | Product |
|---|---|---|
| Fluorination | KF, Cu catalyst, DMF, 120°C | 2-Chloro-5-fluorophenyl derivative |
| Amination | NH<sub>3</sub>, Pd catalysis | 5-Amino-2-chlorophenyl analog |
The meta-chlorine remains less reactive due to steric hindrance from the triazole ring.
Cycloaddition and Ring-Opening Reactions
The 1,2,3-triazole core engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems. For example:
This reactivity is leveraged to synthesize polycyclic structures for pharmaceutical screening .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the aryl or triazole substituents:
-
Suzuki coupling : The 2,5-dichlorophenyl group couples with boronic acids to introduce aryl/heteroaryl groups.
-
Buchwald-Hartwig amination : Amination at the para-chlorine position enhances bioactivity.
Example Table: Coupling Partners and Products
| Coupling Partner | Catalyst | Product Application |
|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives for antimicrobials |
| 4-Aminopyridine | Pd<sub>2</sub>(dba)<sub>3</sub> | Enzyme inhibitors |
Triazole Ring Functionalization
The triazole nitrogen atoms undergo alkylation or acylation to modulate electronic and steric properties:
-
N-Alkylation : Reaction with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> yields quaternary ammonium salts.
-
N-Acylation : Acetyl chloride forms acylated derivatives, improving lipophilicity.
Biological Activity-Driven Reactions
In antimicrobial applications, the compound interacts with microbial enzymes via:
-
Hydrogen bonding : Between the triazole nitrogen and enzyme active sites .
-
Halogen bonding : 2,5-Dichlorophenyl group enhances binding to hydrophobic pockets .
Comparative Reactivity of Analogous Compounds
| Compound | Key Reactivity Difference |
|---|---|
| Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate | Reduced halogen exchange due to single Cl substituent |
| Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate | Higher susceptibility to N-alkylation |
Stability Under Physicochemical Conditions
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has demonstrated significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various pathogens.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 32 µg/mL | [Study B] |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has been investigated for its antiproliferative activity against various cancer cell lines.
Data Table: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| e4 | A549 | 5.2 | EGFR Inhibition |
| e12 | H460 | 4.8 | Apoptosis Induction |
In comparative studies, compounds similar to this one have shown enhanced efficacy over standard treatments in specific non-small cell lung cancer models.
Agricultural Applications
Due to its antimicrobial properties, this compound is being explored as a potential agrochemical agent. Its ability to inhibit fungal pathogens makes it relevant for crop protection.
Case Study: Fungal Pathogen Control
In field trials, the application of this compound significantly reduced fungal infections in crops compared to untreated controls. The results indicated a reduction in disease incidence by approximately 70% over a growing season.
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Pyrazole/Imidazole : The triazole core offers superior metabolic stability compared to imidazoles due to reduced susceptibility to ring-opening reactions .
- Halogenation Patterns : The 2,5-dichlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 2,4-dichlorophenyl (Imazalil) or 2,6-dichloro-4-trifluoromethylphenyl (Nipyraclofen), influencing target binding .
- Trifluoromethyl Group : Shared with Nipyraclofen, this group enhances resistance to oxidative degradation and improves membrane permeability .
Physicochemical Properties
| Property | Target Compound | Nipyraclofen | Imazalil |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380.6 | ~354.1 | ~297.1 |
| LogP (Predicted) | ~3.8 | ~3.5 | ~4.2 |
| Solubility (mg/L) | <50 (Lipophilic) | ~100 | ~200 |
Notes:
- Imazalil’s lower molecular weight and higher solubility may correlate with its use in post-harvest treatments, whereas the target compound’s properties suggest pre-emergent herbicidal applications.
Computational and Mechanistic Insights
While focuses on density-functional theory (DFT) for correlation-energy calculations, such methods are critical for modeling the electronic effects of substituents in triazoles. For example:
- Comparative DFT studies of similar compounds could predict metabolic degradation pathways or photostability, though specific data for the target compound remain unexplored in the provided evidence.
Biological Activity
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 319.67 g/mol. Its structure includes a triazole ring with halogen substituents that enhance its lipophilicity and biological interaction potential. The unique combination of the dichlorophenyl and trifluoromethyl groups contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the dichlorophenyl and trifluoromethyl substituents through electrophilic aromatic substitution.
- Esterification to produce the final ethyl ester derivative.
These methods highlight the versatility of synthetic pathways available for triazole derivatives .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Triazole derivatives have been shown to inhibit the growth of various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus. The presence of halogen atoms enhances its effectiveness against these microorganisms .
Table 1: Antimicrobial Activity Against Selected Pathogens
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. The presence of halogen substituents increases lipophilicity and enhances interaction with biological targets. Comparative analysis with structurally similar compounds reveals that modifications in the substituents significantly influence antimicrobial and anticancer activities.
Table 3: Comparison of Structural Analogues
| Compound Name | Unique Features |
|---|---|
| Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl) | Lacks dichloro substitution; potentially less active |
| Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate | Simpler structure; reduced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
